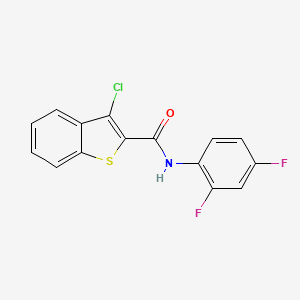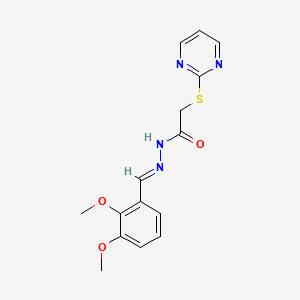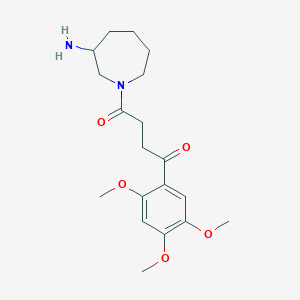
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds related to "3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide" often involves multi-step reactions including condensation, cyclization, and functional group transformations. For example, the synthesis of related benzothiophene and benzodiazepine derivatives has been reported through reactions involving chloroformamidine groups, hydroxythiophene carboxylates, and cyclopropanecarboxamide intermediates (Ried, Guryn, & Oremek, 1980); (Yan & Liu, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details like intramolecular hydrogen bonds, crystal packing, and conformational preferences. For instance, studies have shown various interactions responsible for the stabilization of crystal structures, including hydrogen bonding and π-π interactions (Abbasi et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitution, addition reactions, and the formation of derivatives through condensation with different nucleophiles. The reactivity and behavior of these compounds towards different reagents can lead to a wide range of derivatives with varied chemical properties (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties of benzothiophene carboxamides and related compounds, such as solubility, melting points, and crystal structure, can be significantly influenced by their molecular conformation and intermolecular interactions. Detailed studies involving X-ray crystallography provide insights into the molecular and crystal structure, guiding the understanding of their physical characteristics (Shen De-long, 2008).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with various reagents, are crucial for understanding the applications and behavior of these compounds in different environments. The synthesis and modification of benzothiophene derivatives have been explored, revealing their potential for further functionalization and application in various chemical domains (Corral & Lissavetzky, 1984).
Aplicaciones Científicas De Investigación
Antipathogenic Activity
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide derivatives demonstrate significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These strains are known for their biofilm growth, and the derivatives' potential as anti-microbial agents with antibiofilm properties is notable (Limban, Marutescu, & Chifiriuc, 2011).
Spectroscopic Properties
The absorption and fluorescence spectra of carboxamides, including similar derivatives, have been studied extensively. These studies help understand the electronic properties and reactivity of such compounds. They are crucial in developing applications like sensors or in material science (Patil et al., 2011).
Antibacterial and Antifungal Activity
Derivatives of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide have shown promising results in antibacterial and antifungal applications. Their structural variations contribute to a range of activities against different microbial strains, making them potential candidates for new antimicrobial agents (Naganagowda & Petsom, 2011).
Calcium Complexes in Polyamide
In the context of polymer science, the calcium complexes of carboxylate-containing polyamides show properties relevant to biomineralization. This research could be crucial for developing new materials with specific interactions with minerals like calcium carbonate (Ueyama et al., 1998).
Fluorescence Quenching Studies
The fluorescence quenching of similar carboxamides has been studied in various solvents. These studies provide insights into the dynamic and static quenching mechanisms, which are essential for developing fluorescence-based sensors and understanding molecular interactions (Patil et al., 2013).
AIEgen for pH Sensing
A benzothiazole-based AIEgen (aggregation-induced emission luminogen) derivative shows potential for highly sensitive physiological pH sensing. This application is significant in biosamples and neutral water samples, demonstrating the utility of such compounds in biotechnology and environmental monitoring (Li et al., 2018).
Antitubercular and Antibacterial Activities
Certain analogs of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide have been synthesized and shown to exhibit significant antitubercular and antibacterial activities. This highlights their potential in developing new treatments for bacterial infections, including tuberculosis (Rao & Subramaniam, 2015).
Propiedades
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2NOS/c16-13-9-3-1-2-4-12(9)21-14(13)15(20)19-11-6-5-8(17)7-10(11)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHXZXMVVVNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)
phosphinic acid](/img/structure/B5527072.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)